![molecular formula C8H8ClF3IN B13582377 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with iodine and trifluoromethyl groups, along with a methanamine group
Métodos De Preparación
The synthesis of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity. For example, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be adapted for the synthesis of this compound .
Análisis De Reacciones Químicas
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: This can convert the compound into its corresponding amine or alcohol.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 1-Iodo-4-(trifluoromethyl)benzene
These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the methanamine group in this compound makes it unique, as it imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H8ClF3IN |
|---|---|
Peso molecular |
337.51 g/mol |
Nombre IUPAC |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F3IN.ClH/c9-8(10,11)6-2-1-5(4-13)7(12)3-6;/h1-3H,4,13H2;1H |
Clave InChI |
LGPUKSBLSUPTHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)I)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


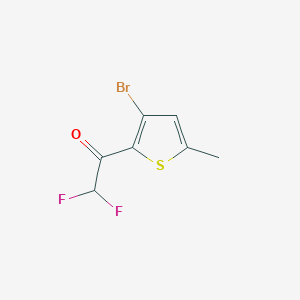
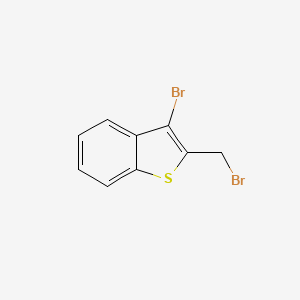
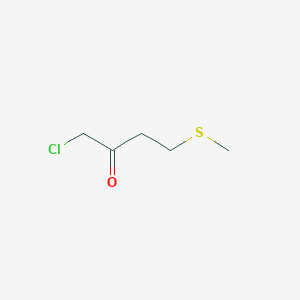
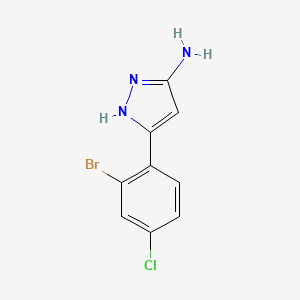

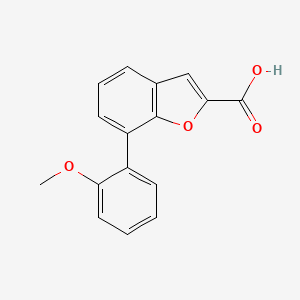
![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
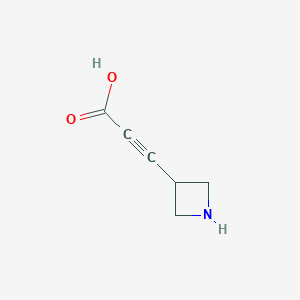
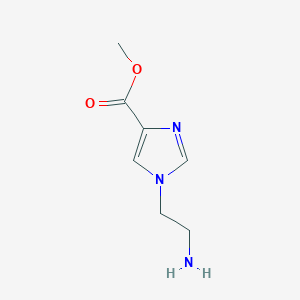

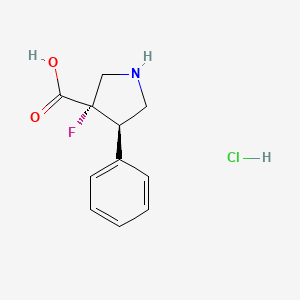
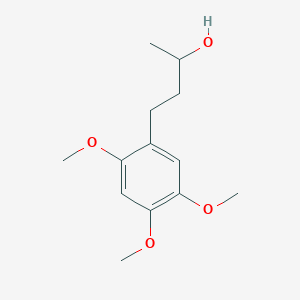

![1-[(3aR,4R,6R,6aR)-6-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13582355.png)
